Isopropyl 4,4,4-Trifluoroacetoacetate
Overview
Description
L-Quebrachitol: is a naturally occurring optically active cyclitol, a cyclic polyol. It is found in various plants such as Allophylus edulis, Cannabis sativa, Paullinia pinnata, and seabuckthorn. It was first isolated by Tanret in 1887 from the bark of Aspidosperma quebracho. L-Quebrachitol has been tested as a sweetening agent for diabetics and is known for its versatile applications in the construction of naturally occurring bioactive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Quebrachitol can be extracted from natural sources such as the serum left after the coagulation of Hevea brasiliensis latex. The extraction process involves neutralizing the serum with ammonia liquor, distilling it at 100°C, and redissolving it in ethanol. The solution is then purified using silica gel column chromatography, concentrated using heat, and crystallized to obtain white crystals of L-Quebrachitol .
Industrial Production Methods: In the rubber industry, L-Quebrachitol is obtained from the acidic serum produced during the acid coagulation of natural rubber latex. The serum is treated with quicklime, distilled under reduced pressure to remove water, ground to powder, redissolved in ethanol, and suction filtrated. The solution is then purified and crystallized to obtain L-Quebrachitol .
Chemical Reactions Analysis
Types of Reactions: L-Quebrachitol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different bioactive materials through these reactions.
Common Reagents and Conditions:
Oxidation: L-Quebrachitol can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various inositol derivatives, such as L-chiro-inositol, which have significant pharmaceutical and nutraceutical applications .
Scientific Research Applications
L-Quebrachitol has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of naturally occurring bioactive materials.
Industry: L-Quebrachitol is used in the rubber industry to enhance the mechanical properties of natural rubber.
Mechanism of Action
L-Quebrachitol promotes osteoblastogenesis by triggering the bone morphogenetic protein-2 (BMP-2) response, as well as the runt-related transcription factor-2 (Runx2), mitogen-activated protein kinase (MAPK), and Wnt/β-catenin signaling pathways. These pathways are crucial for bone formation and mineralization .
Comparison with Similar Compounds
D-Pinitol: An isomer of L-Quebrachitol, known for its role in inhibiting osteoclastogenesis.
L-Chiro-Inositol: A derivative of L-Quebrachitol with significant pharmaceutical applications.
Myo-Inositol: Another inositol derivative with various biological functions.
Uniqueness: L-Quebrachitol is unique due to its natural occurrence in rubber latex and its versatile applications in both the pharmaceutical and rubber industries. Its ability to promote bone health and its potential as a sweetening agent for diabetics further distinguish it from other similar compounds .
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-4(2)13-6(12)3-5(11)7(8,9)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBGYZLICFMDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343045 | |
Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175230-50-9 | |
Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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